

An In-depth Technical Guide to the Brucite-Like Layers of Almagate

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Compound of Interest

Compound Name: Almagate

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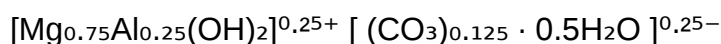
Core Concepts: The Structure of Almagate

Almagate is a crystalline hydrated aluminum-magnesium hydroxycarbonate, recognized for its efficacy and stability as an antacid.[1][2] Its unique properties are derived from its highly ordered, layered crystal structure. Chemically, its empirical formula is $\text{Al}_2\text{Mg}_6(\text{OH})_{14}(\text{CO}_3)_2 \cdot 4\text{H}_2\text{O}$. [1][3]

At the heart of **Almagate**'s structure are brucite-like layers. The fundamental structure of brucite, $\text{Mg}(\text{OH})_2$, consists of octahedral sheets where a magnesium ion (Mg^{2+}) is coordinated by six hydroxide (OH^-) groups. These octahedra share edges to form charge-neutral, two-dimensional layers.

In **Almagate**, this brucite structure is isomorphously substituted, meaning some of the divalent magnesium cations (Mg^{2+}) are replaced by trivalent aluminum cations (Al^{3+}). [1] This substitution, typically in a Mg:Al ratio of 3:1, imparts a net positive charge on the hydroxide layers.[3] To maintain overall charge neutrality, this positive charge is balanced by an interlayer region containing hydrated carbonate anions ($\text{CO}_3^{2-} \cdot 4\text{H}_2\text{O}$). [1] This arrangement classifies **Almagate** as a Layered Double Hydroxide (LDH). [3][4]

The resulting structure can be generalized as:



This rigid, crystalline lattice structure is fundamental to **Almagate**'s stability and its predictable acid-neutralizing properties, distinguishing it from amorphous antacid gels.[3]

Physicochemical and Functional Properties

The layered structure of **Almagate** directly influences its performance as an active pharmaceutical ingredient. Key quantitative parameters are summarized below.

Data Presentation: Physicochemical Properties

Property	Value	Significance	References
Chemical Formula	$\text{Al}_2\text{Mg}_6(\text{OH})_{14}(\text{CO}_3)_2 \cdot 4\text{H}_2\text{O}$	Defines the elemental composition and hydration state.	[1][3]
Molecular Weight	~630 g/mol	Relevant for stoichiometric calculations.	
Appearance	White or almost white fine crystalline powder	Basic physical identification.	
Solubility	Practically insoluble in water and ethanol	As an antacid, it acts topically in the stomach and is not absorbed.	
Acid Neutralizing Capacity (ANC)	~28.3 mEq HCl/g	High capacity for acid neutralization.	
Buffering Range	pH 3 - 5	Maintains gastric pH in the optimal range, avoiding over-alkalization and rebound acidity.	[2]
Pepsin Inhibition	Significant	Reduces the proteolytic activity of pepsin, offering further gastroprotection.	[2]
Bile Acid Adsorption	Yes (at acidic pH)	Provides an additional mechanism for mitigating reflux symptoms.	[2]

Data Presentation: Structural and Thermal Characterization

Note: Specific data for **Almagate** is not widely published. The following values are representative of a typical Mg-Al-CO₃ Layered Double Hydroxide with a 3:1 Mg/Al ratio, consistent with **Almagate**'s structure.

Analytical Technique	Parameter	Representative Value	Structural Interpretation	References
X-Ray Diffraction (XRD)	Basal Spacing (d_{003})	$\sim 7.6 \text{ \AA}$	Corresponds to the thickness of one brucite-like layer plus one interlayer.	[4]
2 θ Peak (003)	$\sim 11.6^\circ$ (for Cu K α)	Characteristic reflection confirming the layered structure.	[4]	
2 θ Peak (006)	$\sim 23.3^\circ$ (for Cu K α)	Second-order reflection of the basal spacing.	[4]	
FTIR Spectroscopy	O-H Stretching	$\sim 3450 \text{ cm}^{-1}$ (broad)	Vibration of hydroxyl groups in the brucite-like layers and interlayer water.	[5]
Carbonate (ν_3)	$\sim 1360 \text{ cm}^{-1}$ (strong)	Asymmetric stretching of interlayer carbonate ions.	[5]	
M-O Vibrations	$< 800 \text{ cm}^{-1}$	Lattice vibrations of Mg-O and Al-O bonds in the hydroxide sheets.	[6]	
Thermogravimetric Analysis (TGA)	Mass Loss Step 1	$\sim 15\%$ (up to $\sim 220^\circ \text{C}$)	Loss of physisorbed and interlayer water.	[4]
Mass Loss Step 2	$\sim 25\%$ ($\sim 220 - 450^\circ \text{C}$)	Dehydroxylation of the brucite-like	[4]	

layers and
decomposition of
carbonate
anions.

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of **Almagate**.

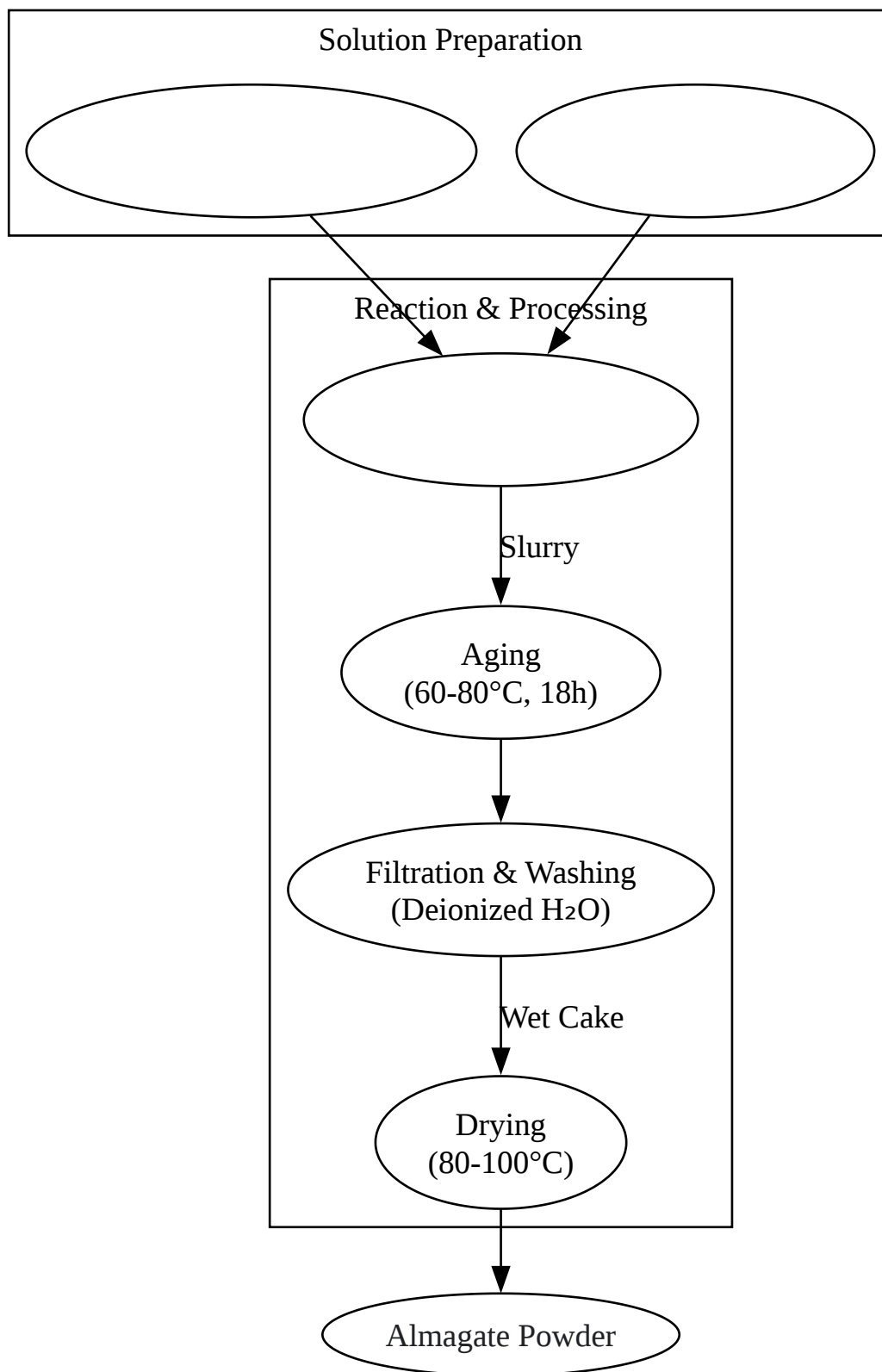
Synthesis of Almagate via Co-Precipitation

The co-precipitation method is a common and effective technique for synthesizing Layered Double Hydroxides like **Almagate**. It involves the precipitation of magnesium and aluminum hydroxides from a salt solution in a controlled alkaline environment.

Methodology:

- **Prepare Salt Solution:** A mixed aqueous solution of magnesium nitrate ($\text{Mg}(\text{NO}_3)_2$) and aluminum nitrate ($\text{Al}(\text{NO}_3)_3$) is prepared with a Mg:Al molar ratio of 3:1.
- **Prepare Alkaline Solution:** A separate aqueous solution containing sodium hydroxide (NaOH) and sodium carbonate (Na_2CO_3) is prepared. The amount of carbonate should be in excess of the stoichiometry required to balance the layer charge.
- **Co-precipitation:** The mixed metal salt solution is added dropwise to the alkaline solution under vigorous mechanical stirring at a constant temperature (typically room temperature to $60\text{ }^\circ\text{C}$). The pH of the reaction mixture must be maintained at a constant value, typically between 9 and 10, by the controlled addition of NaOH .
- **Aging:** The resulting white slurry is aged, often at a slightly elevated temperature (e.g., $60\text{--}80\text{ }^\circ\text{C}$) for several hours (e.g., 18 hours) under continuous stirring. This step promotes crystal growth and improves structural ordering.
- **Washing:** The precipitate is separated from the mother liquor by filtration or centrifugation and washed repeatedly with deionized water until the washings are free of spectator ions (e.g., nitrates) and the pH is neutral.

- Drying: The final product is dried in an oven at a controlled temperature (e.g., 80-100 °C) to yield a fine white powder.



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Structural and Thermal Characterization Protocols

3.2.1 Powder X-Ray Diffraction (PXRD)

- Objective: To confirm the crystalline layered structure and determine the basal spacing.
- Sample Preparation: A small amount of the dried **Almagate** powder is gently packed into a sample holder, ensuring a flat, smooth surface that is flush with the holder's rim.
- Instrumentation: A standard powder X-ray diffractometer equipped with a Cu K α radiation source ($\lambda = 1.5406 \text{ \AA}$).
- Data Collection: The sample is scanned over a 2θ range of 5° to 70° . Typical settings include a step size of 0.02° and a scan speed of $1\text{-}2^\circ$ per minute.
- Data Analysis: The resulting diffractogram is analyzed to identify the positions (2θ values) of the diffraction peaks. The characteristic (003) and (006) reflections at low 2θ angles are indicative of the layered structure. The basal spacing (d-spacing) is calculated using Bragg's Law: $n\lambda = 2d \sin(\theta)$.

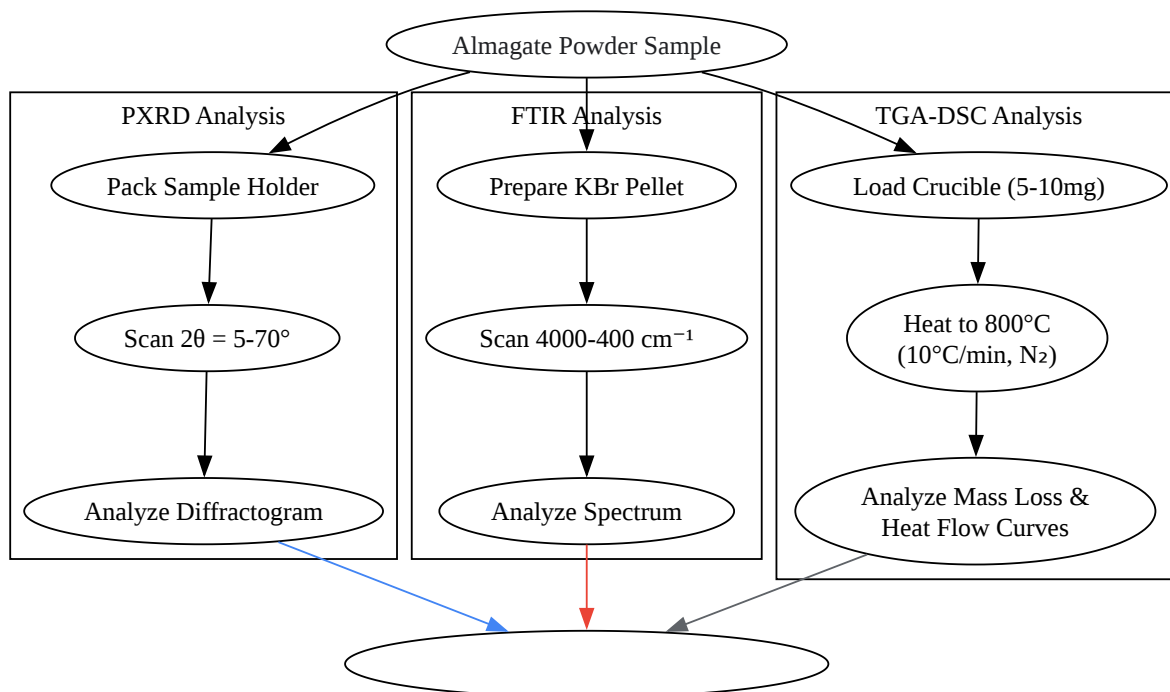
3.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To identify the functional groups present (hydroxyl, carbonate, water) and confirm the structural integrity.
- Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of **Almagate** powder is mixed with ~200 mg of dry, IR-grade potassium bromide (KBr). The mixture is finely ground in an agate mortar and pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: An FTIR spectrometer.
- Data Collection: A background spectrum of the empty sample chamber is collected first. The KBr pellet is then placed in the sample holder, and the sample spectrum is recorded, typically over a range of 4000 to 400 cm^{-1} .

- **Data Analysis:** The spectrum is analyzed for characteristic absorption bands corresponding to O-H stretching (in hydroxide layers and water), H-O-H bending (of interlayer water), and asymmetric stretching of the carbonate anion.

3.2.3 Simultaneous Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC)

- **Objective:** To determine the thermal stability, water content, and decomposition profile of **Almagate**.
- **Sample Preparation:** A small, accurately weighed amount of **Almagate** powder (typically 5-10 mg) is placed into an alumina or platinum crucible.
- **Instrumentation:** A simultaneous TGA-DSC instrument.
- **Data Collection:** The sample is heated from ambient temperature to ~800 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (typically inert, like nitrogen, at a flow rate of 50 mL/min).
- **Data Analysis:** The TGA curve (mass vs. temperature) is analyzed to identify distinct mass loss steps, which are correlated with the removal of adsorbed/interlayer water and the subsequent dehydroxylation and decarbonation of the layers. The DSC curve (heat flow vs. temperature) identifies whether these transitions are endothermic or exothermic.



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In Vitro Antacid Activity Protocols

3.3.1 Acid Neutralizing Capacity (ANC) by Back-Titration

- Objective: To quantify the total amount of acid that can be neutralized by a given mass of **Almagate**.
- Methodology:
 - An accurately weighed sample of **Almagate** is added to a precise, excess volume of standardized hydrochloric acid (e.g., 1.0 M HCl).
 - The mixture is stirred at 37 °C for a set period (e.g., 15 minutes) to allow for complete reaction.

- The unreacted (excess) HCl is then immediately titrated with a standardized solution of sodium hydroxide (e.g., 0.5 M NaOH) to a stable endpoint pH of 3.5.
- The ANC is calculated based on the initial moles of HCl added minus the moles of HCl neutralized by the NaOH titrant. The result is expressed as milliequivalents (mEq) of HCl neutralized per gram of antacid.

3.3.2 Dynamic Neutralization (Rossett-Rice Test)

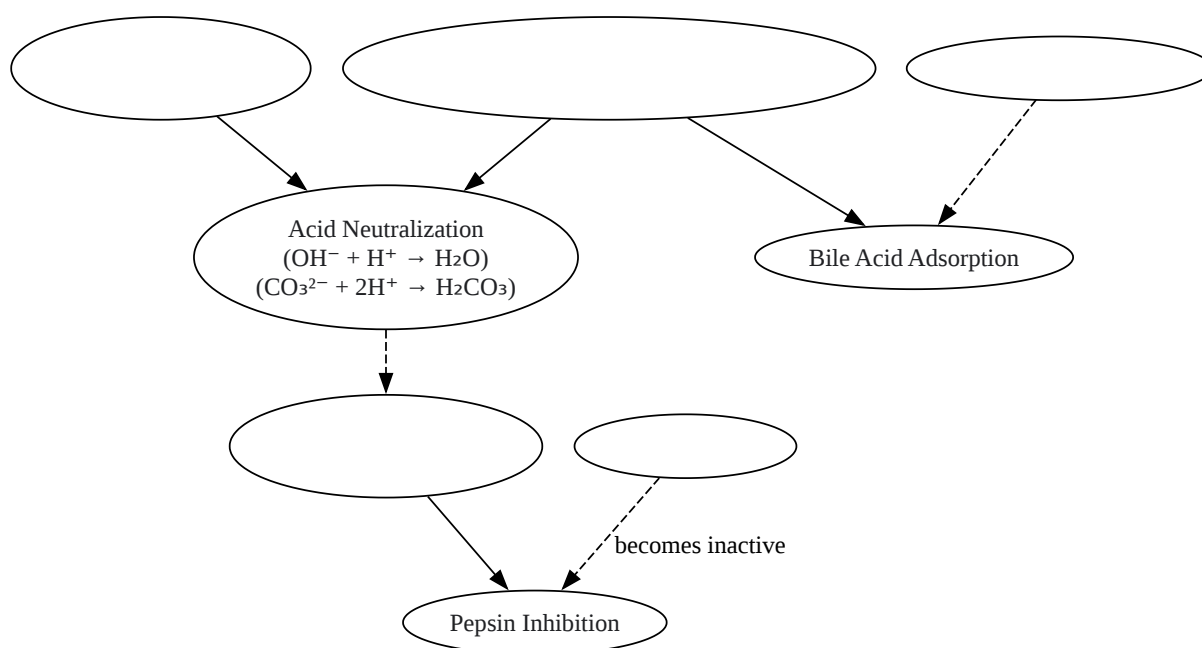
- Objective: To simulate the in vivo performance of **Almagate** by measuring its neutralization speed and duration within a specific pH range.
- Methodology:
 - A reaction vessel containing a defined volume of 0.1 N HCl is maintained at 37 °C with constant stirring.
 - An accurately weighed dose of **Almagate** is added to the acid.
 - A pH electrode continuously monitors the pH of the solution.
 - Simultaneously, 0.1 N HCl is added at a constant rate (e.g., 2-4 mL/min) to simulate gastric acid secretion.
 - Key parameters are recorded: the time to reach pH 3.0 (onset of action) and the total time the pH is maintained between 3.0 and 5.0 (Rossett-Rice Time, or duration of action).^[7]

Mechanism of Action: A Structural Perspective

The antacid activity of **Almagate** is a direct consequence of its brucite-like layer structure and interlayer composition. The mechanism involves several simultaneous processes within the acidic environment of the stomach.

- Acid Neutralization: The primary mechanism is the reaction of both the hydroxide groups from the brucite-like layers and the interlayer carbonate ions with gastric acid (HCl).
 - $\text{Mg}(\text{OH})_2 + 2\text{HCl} \rightarrow \text{MgCl}_2 + 2\text{H}_2\text{O}$

- $\text{Al}(\text{OH})_3 + 3\text{HCl} \rightarrow \text{AlCl}_3 + 3\text{H}_2\text{O}$
- $\text{CO}_3^{2-} + 2\text{H}^+ \rightarrow \text{H}_2\text{O} + \text{CO}_2$
- Buffering Action: The crystalline structure controls the rate of dissolution, preventing a rapid, complete neutralization that would cause a sharp pH increase ("over-alkalization"). Instead, it provides a sustained buffering effect, maintaining the gastric pH between 3 and 5 for a prolonged period.[2] This avoids the physiological response of "acid rebound."
- Pepsin Inhibition: Pepsin, a digestive enzyme, is most active at a very low pH (1.5-2.5). By raising and maintaining the pH above 3, **Almagate** significantly reduces pepsin's proteolytic activity, which can help protect the gastric mucosa from damage.[2]
- Bile Acid Adsorption: The positively charged surface of the brucite-like layers at gastric pH allows for the adsorption of negatively charged bile acids, which can be a major irritant in gastroesophageal reflux.[2]



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